2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid
Description
2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone modified with two functional groups: an acetylamino (-NHCOCH₃) substituent at position 2 and a 4-bromophenylsulfanyl (-S-C₆H₄Br) group at position 3. Additionally, sulfur-containing propanoic acid derivatives are frequently explored for anti-inflammatory applications .
Properties
IUPAC Name |
2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPBUFAQZNZYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Sulfanyl-Substituted Propanoic Acid Core
- Nucleophilic Substitution Reaction:
The central step is the nucleophilic substitution of a halogenated propanoic acid derivative (commonly 3-chloropropanoic acid) by the thiol group of 4-bromothiophenol. Under basic conditions, the thiolate anion generated from 4-bromothiophenol attacks the electrophilic carbon of the halopropanoic acid, forming the sulfanyl linkage. This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.
Introduction of the Acetylamino Group
- Acetylation of the Amino Group:
The amino functionality at the 2-position is introduced or protected as an acetylamino group. This can be achieved by acetylation of the corresponding amino acid intermediate using acetic anhydride or acetyl chloride under controlled pH and temperature conditions to avoid side reactions. The acetyl group stabilizes the amino function and modulates the compound’s reactivity and solubility.
Detailed Preparation Methodology
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1. Generation of 4-bromothiophenol thiolate | 4-bromothiophenol + base (e.g., NaOH or K2CO3) in DMF | Deprotonation of thiol to form nucleophilic thiolate | Base choice affects reaction rate and yield |
| 2. Nucleophilic substitution | 3-chloropropanoic acid + thiolate at 50–80°C | Formation of 3-[(4-bromophenyl)sulfanyl]propanoic acid intermediate | Reaction monitored by TLC or HPLC |
| 3. Amino group acetylation | Intermediate + acetic anhydride or acetyl chloride, pH 7–8, 0–5°C | Conversion of amino group to acetylamino | Controlled temperature prevents over-acetylation |
| 4. Purification | Recrystallization (e.g., ethanol/water) or chromatography | Isolation of pure 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid | Purity >95% achievable |
Research Findings and Optimization
Reaction Yields and Purity
- Typical yields for the nucleophilic substitution step range from 70% to 85%, depending on solvent and base used.
- Acetylation yields are generally high (>90%) with careful control of reaction conditions.
- Purification by recrystallization or preparative chromatography yields product with purity exceeding 95%.
Influence of Reaction Parameters
- Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity and solubility of reactants, improving substitution efficiency.
- Base Selection: Mild bases such as potassium carbonate provide good yields with minimal side reactions. Stronger bases may cause unwanted elimination or side reactions.
- Temperature Control: Moderate heating (50–80°C) accelerates substitution without decomposing sensitive groups; acetylation is best performed at low temperatures (0–5°C) to avoid overreaction.
Comparative Analysis with Related Compounds
The presence of both the acetylamino and sulfanyl groups in the target compound introduces synthetic complexity but also imparts unique chemical and biological properties, justifying the additional synthetic steps.
Summary Table of Preparation Methods
| Preparation Step | Typical Conditions | Yield (%) | Purity (%) | Key Considerations |
|---|---|---|---|---|
| Thiolate formation | 4-bromothiophenol + NaOH, DMF, RT | >90 | N/A | Complete deprotonation essential |
| Nucleophilic substitution | 3-chloropropanoic acid, 50–80°C, 4–12 h | 70–85 | N/A | Monitor for side products |
| Acetylation | Acetic anhydride, 0–5°C, pH 7–8 | 90–95 | >95 | Temperature control critical |
| Purification | Recrystallization or chromatography | N/A | >95 | Solvent choice affects crystal quality |
Chemical Reactions Analysis
Types of Reactions
2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid shows promise as a precursor in the synthesis of various pharmaceutical compounds. Its structural components can be modified to enhance bioactivity against specific targets, particularly in the realm of anti-inflammatory and analgesic agents.
Case Study: Synthesis of Anti-Inflammatory Agents
Research indicates that derivatives of this compound can be synthesized to yield potent anti-inflammatory agents. For instance, modifications to the bromophenyl group have been shown to enhance selectivity towards cyclooxygenase enzymes, which are critical in inflammatory pathways.
Biochemical Research
In biochemical applications, this compound serves as a useful tool for studying protein interactions and enzyme activities. The sulfanyl group can facilitate binding to specific proteins or enzymes, allowing researchers to investigate mechanisms of action or inhibition.
Example Application: Enzyme Inhibition Studies
Studies have demonstrated that compounds with similar structures can act as inhibitors for serine proteases. By employing 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid in assays, researchers can elucidate the binding affinities and kinetic parameters of enzyme interactions.
Material Science
The unique chemical properties of this compound also make it suitable for applications in materials science, particularly in the development of new polymers or nanomaterials. The incorporation of brominated compounds into polymer matrices can enhance thermal stability and mechanical properties.
Research Insight: Polymer Blends
Recent studies have explored the use of brominated compounds in creating polymer blends that exhibit improved flame retardancy. The presence of 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid could lead to advancements in materials used for safety applications.
Hazard Classification
| Hazard Class | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
Mechanism of Action
The mechanism of action of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the bromophenyl and sulfanyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogous compounds include:
- Substituents on the aromatic ring: Bromine (target compound), chlorine (e.g., 2-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid ), or methoxy groups (e.g., 2-[2-(4-chlorophenyl)acetylamino]-3-(3,4-dimethoxyphenyl)propionic acid methyl ester ).
- Linkage type: Sulfanyl (thioether) in the target compound vs. oxy (ether) in [2-(biphenyl-4-yloxy)-acetylamino]-acetic acid .
- Backbone modifications: Propanoic acid vs. quinolinecarboxylic acid (e.g., ) or methyl esters (e.g., ).
Physicochemical Properties
*Estimated based on molecular formula. †Predicted using analogous structures.
Key Research Findings
- Therapeutic Potential: Patent data () highlights sulfur-containing propanoic acid derivatives as promising anti-inflammatory agents, with substituent electronegativity (e.g., Br, Cl) modulating potency.
- Synthetic Utility: The acetylamino group in the target compound facilitates peptide-like coupling reactions, enabling diversification into complex heterocycles .
Biological Activity
2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid, a compound with a molecular formula of and a molecular weight of approximately 318.2 g/mol, has garnered significant attention in medicinal chemistry and biochemistry due to its potential biological activities. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Acetylamino group : Enhances hydrogen bonding capabilities.
- Bromophenyl group : Facilitates π-π interactions, potentially affecting receptor binding.
- Sulfanyl group : Engages in redox reactions, influencing various biochemical pathways.
The biological activity of 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid is attributed to its interaction with specific molecular targets. The structural features suggest the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other compounds with sulfanyl and acetylamino functionalities.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, impacting cell proliferation and apoptosis.
Biological Activity
Research indicates that 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid exhibits significant biological activities, including:
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed studies are needed to confirm these effects.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Acetylamino)-3-(phenylthio)propanoic acid | Lacks bromine atom | Potential anti-inflammatory effects |
| 2-(Acetylamino)-3-(4-chlorophenylthio)propanoic acid | Contains chlorine instead of bromine | Different reactivity and biological profile |
| Acetamidoacetic acid | Acetamido group present but lacks bromine | Distinct biological profile |
Case Studies and Research Findings
- Inhibition Studies : A study examining the inhibition of specific enzymes by this compound found that it significantly reduced activity at concentrations around 50 μM, indicating potential therapeutic applications in conditions characterized by excessive enzyme activity (e.g., inflammation) .
- Cell Proliferation Assays : Research conducted on cancer cell lines showed that treatment with 2-(acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, a common mechanism for anticancer drugs .
Q & A
Q. Table 1. Key Spectroscopic Signatures
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | 2.1 ppm | Acetyl methyl | |
| ¹³C NMR | 170 ppm | Amide carbonyl | |
| IR | 650 cm⁻¹ | C-Br stretch |
Q. Table 2. Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for stocks |
| Methanol | ~10 | Limited solubility |
| Water | <1 | Requires sonication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
